

Characterization of Vildagliptin Impurity A: An In-depth Technical Guide

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Compound of Interest		
Compound Name:	Vildagliptin Impurity A	
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This technical guide provides a comprehensive overview of the characterization of **Vildagliptin Impurity A**, a known process-related impurity and potential degradant of the anti-diabetic drug Vildagliptin. This document outlines the identity, formation pathways, and detailed analytical methodologies for the isolation and characterization of this impurity, serving as a vital resource for quality control and drug development in the pharmaceutical industry.

Introduction to Vildagliptin and its Impurities

Vildagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus. As with any active pharmaceutical ingredient (API), the presence of impurities can affect the quality, safety, and efficacy of the final drug product. Regulatory agencies worldwide mandate stringent control over impurities. Vildagliptin Impurity A, chemically known as (2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide, is a significant impurity that requires thorough characterization and control.

Impurities in Vildagliptin can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients. These can be categorized as organic impurities (process-related, degradation products, intermediates), inorganic impurities, and residual solvents. Vildagliptin has been shown to degrade under stress conditions such as acidic, basic, and oxidative environments, leading to the formation of various degradation products.



Physicochemical Properties and Synthesis of Impurity A

A summary of the key physicochemical properties of **Vildagliptin Impurity A** is presented in the table below.

Property	Data
Chemical Name	(2S)-1-[2-[(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)amino]acetyl]-2-pyrrolidine carboxamide
Synonyms	N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl- L-prolinamide; Vildagliptin Amide Impurity
CAS Number	565453-39-6[1]
Molecular Formula	C ₁₇ H ₂₇ N ₃ O ₃ [1][2][3]
Molecular Weight	321.41 g/mol [1][3]
Appearance	Off-white solid[3]
Solubility	Soluble in Methanol[3]
Storage	2-8°C[3]

Vildagliptin Impurity A can be synthesized for use as a reference standard in analytical methods. One reported synthetic route starts from L-proline and involves a four-step process including chloroacetylation, amination, dehydration, and substitution.[4][5]

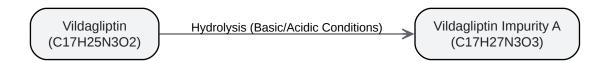
Formation Pathways

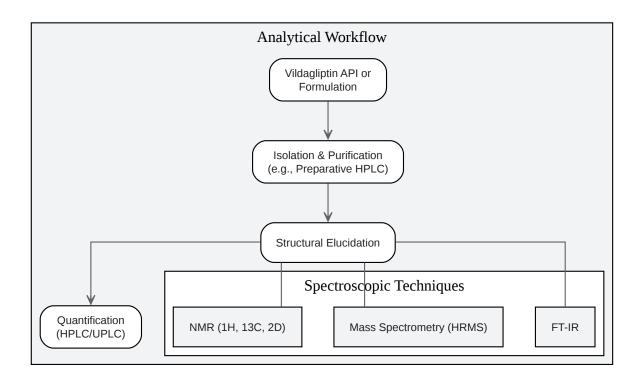
Vildagliptin Impurity A is primarily formed as a degradation product of Vildagliptin. Forced degradation studies have shown that Vildagliptin is susceptible to degradation under various stress conditions.

 Basic Hydrolysis: Vildagliptin degrades in basic conditions (e.g., 0.01 M NaOH) to form several products, including Impurity A.[6] The nitrile group in Vildagliptin is hydrolyzed to a carboxamide group.

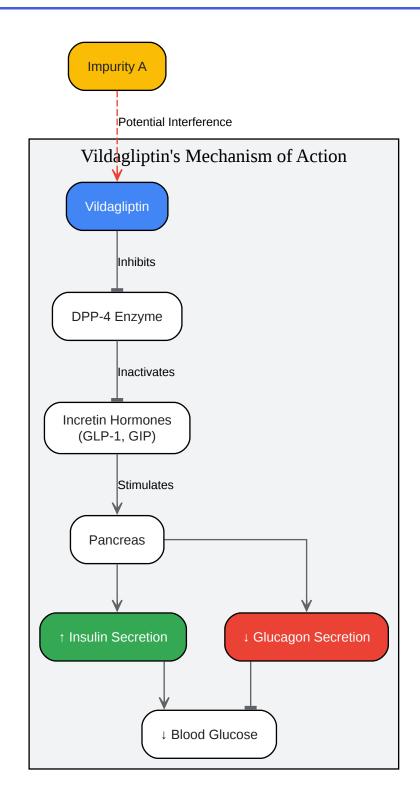


- Acidic Hydrolysis: Degradation also occurs in acidic media (e.g., 1 M HCl), although
 Vildagliptin is relatively more stable under these conditions compared to basic conditions.[6]
- Oxidative Degradation: Exposure to oxidative stress (e.g., 3% H₂O₂) can also lead to the formation of various degradation products.[6][7]









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References

- 1. Identification, isolation and characterization of potential process-related impurity and its degradation product in vildagliptin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CN111141845A Analysis and detection method of vildagliptin Google Patents [patents.google.com]
- 3. pharmainfo.in [pharmainfo.in]
- 4. Identification, Isolation and Structural Elucidation of New Inner Salt Impurity in Vildagliptin and Metformin Tablet by Using Supercritical Fluid Chromatography, NMR, HRMS PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. UPLC-ESI/Q-TOF MS/MS Method for Determination of Vildagliptin and its Organic Impurities. | Semantic Scholar [semanticscholar.org]
- 7. Development and validation of an analytical method for quantitative determination of three potentially genotoxic impurities in vildagliptin drug material using HPLC-MS PubMed [pubmed.ncbi.nlm.nih.gov]
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